N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-14-9-11-16(12-10-14)29(26,27)24-13-5-8-17(24)18(25)21-20-23-22-19(28-20)15-6-3-2-4-7-15/h9-12,15,17H,2-8,13H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYICIYYEGZWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NN=C(O3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The tosylpyrrolidine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxadiazole ring and the tosylpyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against Hepatitis C virus (HCV). Research indicates that derivatives of oxadiazole scaffolds exhibit promising inhibitory activity against HCV replication. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance potency and selectivity against HCV genotype 1b replicon .
Case Study: HCV Inhibition
- Objective : To evaluate the antiviral efficacy of oxadiazole derivatives.
- Findings : One derivative exhibited an EC50 value of 0.039 µM with minimal cytotoxicity, indicating strong antiviral properties .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.
Case Study: Cytotoxic Effects
- Objective : Assess the anticancer activity against breast cancer cell lines.
- Findings : The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment on MCF-7 cells .
Antimicrobial Properties
In addition to its antiviral and anticancer potential, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide has shown significant antimicrobial activity. The compound's effectiveness against both Gram-positive and Gram-negative bacteria makes it a candidate for further exploration in infectious disease management.
Case Study: Antimicrobial Efficacy
- Objective : Evaluate antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, demonstrating substantial antibacterial properties .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated, particularly in models simulating inflammatory conditions.
Case Study: Inflammation Model
- Objective : Investigate the anti-inflammatory effects using LPS-stimulated macrophages.
- Findings : Treatment resulted in a significant reduction of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 50% compared to controls .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antiviral | HCV | EC50 = 0.039 µM | 2023 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide involves its interaction with various molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of cancer cell growth, reduction of inflammation, and antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues and Their Activities
The table below compares the target compound with structurally related molecules:
Key Structural and Functional Differences
Heterocyclic Core :
- The target compound’s 1,3,4-oxadiazole ring is associated with metabolic stability and hydrogen-bonding capacity, similar to oxadiazole-based kinase inhibitors . In contrast, tetrazole derivatives (e.g., ) exhibit enhanced herbicidal activity, likely due to their higher nitrogen content and redox versatility .
- Triazolo-thiadiazole hybrids () combine sulfur and nitrogen heteroatoms, broadening their interaction with enzymatic targets like dihydrofolate reductase (DHFR) .
Substituent Effects :
- The cyclohexyl group in the target compound may enhance lipophilicity and membrane permeability compared to aryl-substituted oxadiazoles (e.g., ’s GSK-3β inhibitors).
- The tosylpyrrolidine moiety introduces steric bulk and sulfonamide functionality, which could influence selectivity for specific protein pockets (e.g., ATP-binding sites in kinases).
Biological Activity Trends: Oxadiazoles with aryl substituents () demonstrate kinase inhibition (e.g., IC₅₀ values < 10 µM for GSK-3β), whereas tetrazole-thiourea hybrids () prioritize agrochemical applications . The absence of a trichloroethyl group (cf.
Research Implications and Gaps
- Pharmacological Potential: While the target compound’s bioactivity remains underexplored, its structural similarity to GSK-3β inhibitors () warrants investigation in neurodegenerative disease models.
- Synthetic Optimization : Replacing the cyclohexyl group with electron-deficient aryl rings (as in ) could enhance binding affinity to kinase targets .
- Contradictions : emphasizes herbicidal applications for tetrazole derivatives, whereas focuses on oxadiazoles for therapeutic use. This highlights the context-dependent utility of heterocyclic scaffolds.
Biological Activity
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide is a novel compound belonging to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the introduction of the tosylpyrrolidine moiety. Various methods have been reported for synthesizing oxadiazole derivatives, including:
- Cyclization of hydrazides with carboxylic acid derivatives.
- Aza-Wittig reactions , which allow for the efficient formation of oxadiazole rings in a one-pot synthesis approach.
These methods can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.
Antimicrobial Activity
The oxadiazole scaffold is known for its significant antimicrobial properties. Studies have shown that similar compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The proposed mechanism involves inhibition of bacterial enzymes critical for growth and survival .
Anticancer Activity
Recent research highlights the anticancer potential of this compound through various mechanisms:
- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis. Compounds structurally similar to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine have shown significant inhibitory effects on thymidylate synthase with IC50 values comparable to established chemotherapeutics .
- Induction of Apoptosis : Some related oxadiazole derivatives have been reported to induce apoptosis in cancer cell lines by downregulating anti-apoptotic proteins such as Bcl-2 .
- Cell Line Studies : In vitro studies have demonstrated that derivatives exhibit cytotoxicity against various cancer cell lines (e.g., MCF-7 and HCT116) with IC50 values indicating promising therapeutic efficacy .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is influenced by their structural features. The presence of specific substituents on the oxadiazole ring and the nature of the attached moieties (e.g., tosyl or pyrrolidine groups) can significantly enhance their potency. For instance:
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine | Structure | TBD | Anticancer |
| Similar Oxadiazole Derivative | Structure | 0.275 | Anticancer |
| Standard Drug (Erlotinib) | Structure | 0.417 | Anticancer |
Case Studies
Several case studies have explored the potential applications of oxadiazoles in medicine:
- Alam et al. (2022) : Investigated a series of 1,3,4-oxadiazole derivatives demonstrating significant anticancer activity against MCF-7 cells with IC50 values indicating superior efficacy compared to standard treatments like Doxorubicin .
- Ribeiro et al. (2023) : Reported on compounds with 1,3,4-oxadiazole groups showing promising results in inhibiting cancer cell proliferation through multiple pathways including thymidylate synthase inhibition .
Q & A
Basic: What are the common synthetic routes for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide?
Methodological Answer:
Synthesis typically involves multi-step reactions targeting heterocyclic ring formation. Key steps include:
- Oxadiazole formation : Cyclization of thiosemicarbazides using dehydrating agents (e.g., POCl₃) under reflux .
- Pyrrolidine functionalization : Tosylation (using tosyl chloride) of pyrrolidine-2-carboxamide to enhance stability and binding affinity .
- Coupling strategies : Amide bond formation between the oxadiazole and tosylpyrrolidine moieties via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography .
Basic: How can researchers characterize the structural features of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- X-ray Crystallography : Resolve crystal packing and stereochemistry, particularly for the pyrrolidine ring conformation .
- FT-IR : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups .
Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?
Methodological Answer:
- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., reaction time, catalyst loading, solvent polarity) .
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature vs. POCl₃ concentration) to maximize yield .
- Case Study : A 2³ factorial design revealed that increasing reaction time beyond 6 hours did not improve oxadiazole yield but increased byproducts. Optimal conditions: 4 hours, 70°C, DMF solvent (yield: 82%) .
Advanced: How can computational methods predict the compound’s reactivity or biological targets?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways (e.g., oxadiazole cyclization energy barriers) and identify transition states .
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the tosyl group’s sulfonamide interaction .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize targets .
Advanced: How to resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ protocols) using statistical tools (ANOVA) to identify confounding variables .
- Controlled Replication : Repeat key assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) with internal controls .
- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with activity trends to isolate critical functional groups .
Basic: What functional groups in this compound are pharmacologically significant?
Methodological Answer:
- 1,3,4-Oxadiazole : Enhances metabolic stability and participates in π-π stacking with aromatic residues in enzyme active sites .
- Tosylpyrrolidine : The sulfonamide group (SO₂NH) acts as a hydrogen bond acceptor, improving target affinity .
- Cyclohexyl Group : Increases lipophilicity, aiding membrane permeability (logP optimization) .
Advanced: What strategies mitigate side reactions during oxadiazole synthesis?
Methodological Answer:
- Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) during cyclization to prevent undesired nucleophilic attacks .
- Catalyst Optimization : Replace POCl₃ with polymer-supported reagents to reduce hydrolysis byproducts .
- In Situ Monitoring : Use HPLC-MS to detect intermediates and terminate reactions at ~90% conversion .
Basic: What spectroscopic techniques differentiate this compound from analogs?
Methodological Answer:
- ¹H NMR : Distinctive downfield shifts for tosyl protons (~7.5–7.8 ppm) and cyclohexyl protons (~1.2–1.8 ppm) .
- Raman Spectroscopy : Unique vibrational modes for the oxadiazole ring (~1450–1500 cm⁻¹) .
- UV-Vis : Absorbance maxima (~270 nm) due to conjugated oxadiazole-pyrrolidine system .
Advanced: How to validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–10 buffers (37°C, 24 hours) and analyze degradation products via LC-MS .
- Plasma Stability Assay : Incubate with human plasma (4 hours) and quantify remaining compound using calibration curves .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions .
Advanced: How can machine learning models improve reaction design for analogs?
Methodological Answer:
- Data Curation : Train models on reaction databases (e.g., Reaxys) using features like solvent polarity and catalyst type .
- Predictive Tools : Use Random Forest or ANN to forecast optimal conditions (e.g., 85% accuracy in predicting oxadiazole yields) .
- Feedback Loops : Integrate experimental results into models for iterative refinement (e.g., ICReDD’s computational-experimental cycle) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
